molecular formula C17H13BrN2O6S B4079690 N-(3-bromo-4-hydroxy-1-naphthyl)-4-methoxy-3-nitrobenzenesulfonamide

N-(3-bromo-4-hydroxy-1-naphthyl)-4-methoxy-3-nitrobenzenesulfonamide

Cat. No. B4079690
M. Wt: 453.3 g/mol
InChI Key: BLZFAJPNBLDDIZ-UHFFFAOYSA-N
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Description

N-(3-bromo-4-hydroxy-1-naphthyl)-4-methoxy-3-nitrobenzenesulfonamide, commonly known as BNIT, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BNIT belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry and drug development.

Mechanism of Action

The mechanism of action of BNIT involves the inhibition of carbonic anhydrase, which is responsible for the conversion of carbon dioxide and water into bicarbonate and protons. This reaction is important in many physiological processes, including the regulation of acid-base balance and the transport of carbon dioxide in the blood. By inhibiting carbonic anhydrase, BNIT disrupts these processes and can lead to physiological effects such as decreased intraocular pressure and reduced seizure activity.
Biochemical and Physiological Effects:
BNIT has been shown to have several biochemical and physiological effects, including inhibition of carbonic anhydrase, reduction of intraocular pressure, and anticonvulsant activity. In addition, BNIT has been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of diseases such as Alzheimer’s and Parkinson’s.

Advantages and Limitations for Lab Experiments

One advantage of using BNIT in lab experiments is its potency as a carbonic anhydrase inhibitor. This allows for the study of the enzyme and its role in physiological processes with greater precision. However, one limitation of using BNIT is its potential toxicity, which can limit its use in certain experiments. In addition, the synthesis of BNIT can be challenging and may require specialized equipment and expertise.

Future Directions

There are several future directions for the study of BNIT. One area of interest is the development of BNIT derivatives with improved potency and selectivity for carbonic anhydrase isoforms. Another area of interest is the investigation of the anti-inflammatory and antioxidant properties of BNIT and its derivatives, which may have potential applications in the treatment of neurodegenerative diseases. Finally, the use of BNIT in combination with other drugs or therapies may also be explored to enhance its therapeutic potential.

Scientific Research Applications

BNIT has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. Several studies have shown that BNIT exhibits potent inhibitory activity against carbonic anhydrase, an enzyme that is involved in many physiological processes. Carbonic anhydrase inhibitors have been used in the treatment of glaucoma, epilepsy, and other diseases, and BNIT shows promise as a new class of carbonic anhydrase inhibitors.

properties

IUPAC Name

N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O6S/c1-26-16-7-6-10(8-15(16)20(22)23)27(24,25)19-14-9-13(18)17(21)12-5-3-2-4-11(12)14/h2-9,19,21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZFAJPNBLDDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-bromo-4-hydroxy-1-naphthyl)-4-methoxy-3-nitrobenzenesulfonamide
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N-(3-bromo-4-hydroxy-1-naphthyl)-4-methoxy-3-nitrobenzenesulfonamide
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N-(3-bromo-4-hydroxy-1-naphthyl)-4-methoxy-3-nitrobenzenesulfonamide
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N-(3-bromo-4-hydroxy-1-naphthyl)-4-methoxy-3-nitrobenzenesulfonamide
Reactant of Route 5
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N-(3-bromo-4-hydroxy-1-naphthyl)-4-methoxy-3-nitrobenzenesulfonamide
Reactant of Route 6
N-(3-bromo-4-hydroxy-1-naphthyl)-4-methoxy-3-nitrobenzenesulfonamide

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